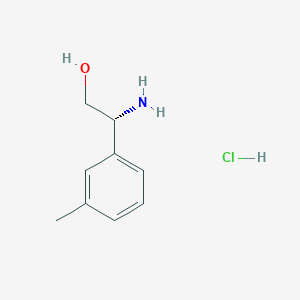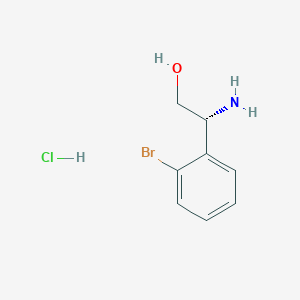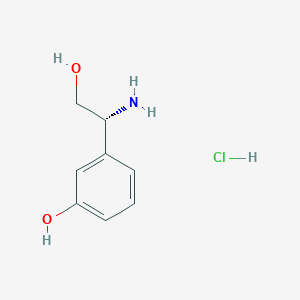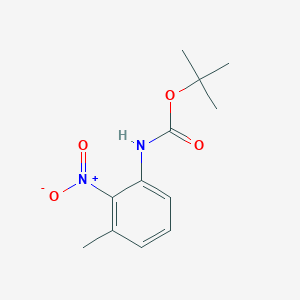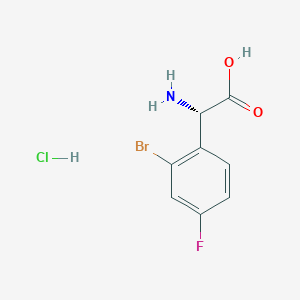
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl” is a chemical compound with the molecular formula C13H15BrFNO4 . It is a solid substance that is stored in dry conditions at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and fluorine atoms on the phenyl ring and the configuration of the chiral center.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.17 . It is a solid substance that is stored in dry conditions at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One research focus has been on synthesizing and characterizing novel compounds with similar structures, providing insights into their potential applications. For example, studies on monofluorinated small molecules, including ortho-fluorophenylglycine, have contributed to understanding their crystal structures and potential reactivity in further chemical syntheses (Burns & Hagaman, 1993). Furthermore, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline highlights its application in constructing glucose sensing materials (Das et al., 2003), indicating potential biomedical applications.
Reactivity and Applications in Materials Science
Research into halogen substituted phenylacetic acids, such as the comparative DFT study on their reactivity and acidity, sheds light on the fundamental properties that could influence their use in materials science and synthetic chemistry (Srivastava et al., 2015). Such insights are crucial for designing new materials with specific properties, including potential applications in electronics or as sensors.
Pharmaceutical Applications
The synthesis and in vitro anticancer activity of related compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been investigated to develop new therapeutic agents (Liu Ying-xiang, 2007). This underscores the ongoing effort to harness the chemical properties of fluorophenyl compounds for medical use, especially in designing drugs with improved efficacy against various diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBZXNOVHSWDPF-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)


